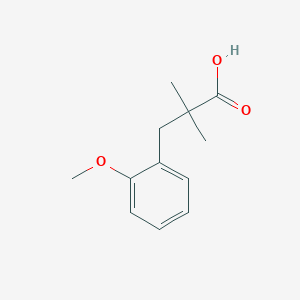

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid

Description

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid is a branched-chain carboxylic acid featuring a methoxy-substituted phenyl ring at the third carbon position. Its structure combines a rigid aromatic moiety with sterically hindered dimethyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical development. The methoxy group enhances electron density in the aromatic ring, influencing reactivity and biological interactions.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIAIIANUDZYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566157-50-4 | |

| Record name | 3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 2-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: 3-(2-Hydroxyphenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(2-Methoxyphenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid and its derivatives. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

- Histone Deacetylase Inhibition : Research indicates that derivatives of this compound can act as potent histone deacetylase inhibitors (HDACIs). For instance, a study synthesized a series of compounds based on structural modifications, demonstrating that these derivatives effectively inhibit the proliferation of colon cancer cells with IC50 values ranging from 0.69 μM to 11 μM, outperforming the standard drug doxorubicin (IC50 = 2.29 μM) in specific assays .

- Mechanism of Action : The mechanism involves the modulation of gene expression through epigenetic modifications, which can lead to cell cycle arrest and apoptosis in cancer cells. The ability to modify histone acetylation states is crucial for regulating transcription factors involved in cancer progression .

Biochemical Applications

This compound serves as a versatile compound in biochemical research:

- Buffering Agent : It has been identified as a non-ionic organic buffering agent suitable for cell cultures within a pH range of 6-8.5. This property is essential for maintaining physiological conditions during experiments involving cellular systems .

- Synthesis of Novel Compounds : The compound's structure allows for further modification and synthesis of novel derivatives that can be explored for additional biological activities. For example, reactions involving this acid can yield various amides and esters that may possess unique pharmacological properties .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized several derivatives of this compound to evaluate their anticancer potential. The synthesized compounds were tested against HeLa cells, showing promising results in terms of growth inhibition and apoptosis induction.

| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| 3-(2-Methoxyphenyl)-... | 0.69 | Doxorubicin | 2.29 |

| Methyl-3-(4-chlorophenyl)... | 11 | Doxorubicin | 2.29 |

The study concluded that certain structural modifications enhance the anticancer activity significantly compared to existing treatments .

Case Study 2: Buffering Applications

In another investigation, the buffering capacity of this compound was assessed in various cell culture conditions. The results indicated that it effectively maintained pH stability over extended periods, making it suitable for long-term cell culture studies .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

PPAR Activators

- Compound 73a: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid Key Features: Acts as a dual PPARα/δ activator with EC₅₀ values comparable to the reference compound Wy-14643. The benzo-triazolylphenoxy group enhances binding affinity to nuclear receptors. Comparison: While structurally distinct from the methoxyphenyl derivative, the phenoxy linkage and dimethylpropanoic acid backbone are conserved.

- Compound 73b: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid Key Features: A PPARα/γ dual activator with reduced EC₅₀ (higher potency) compared to 73a. The additional methyl groups on the phenoxy ring increase steric bulk, modulating receptor selectivity .

Neuroinflammation Modulators

- ZD1611: 3-(4-[3-(3-Methoxy-5-methylpyrazine-2-ylsulfonyl)-2-pyridyl]-2,2-dimethylpropanoic acid Key Features: Used as an endothelin receptor (ETA) blocker in cerebral ischemia models. The pyrazine sulfonyl group confers specificity for ETA over other receptors. Comparison: Unlike the methoxyphenyl derivative, ZD1611’s heterocyclic sulfonyl group enhances solubility and target selectivity, critical for crossing the blood-brain barrier .

Catalytic Ligands

- 3-(Adamantan-2-yl)-2,2-dimethylpropanoic Acid Key Features: Tested in palladium-catalyzed intramolecular arylations but showed low efficiency (yield <20%). The adamantyl group’s extreme bulkiness hinders metal coordination. Comparison: The methoxyphenyl group in the target compound may offer a balance between steric hindrance and electronic effects, though catalytic data for the latter is unavailable .

LOX/TRPM7 Inhibitors

- MK886: 3-[1-(p-Chlorobenzyl)-5-(isopropyl)-3-tert-butylthioindol-2-yl]-2,2-dimethylpropanoic acid Key Features: Inhibits 5-lipoxygenase (LOX) and TRPM7 channels. The indole-thioether moiety is critical for binding, while the p-chlorobenzyl group enhances lipophilicity. Comparison: The methoxyphenyl group’s electron-donating properties contrast with MK886’s electron-withdrawing chloro substituent, suggesting divergent mechanisms of action .

Electronic and Steric Effects of Substituents

Abbreviations : EWG = Electron-withdrawing group.

Biological Activity

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the methoxy group in its structure enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 222.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The methoxy group allows for hydrogen bonding and enhances binding affinity to target biomolecules, potentially modulating their activity.

Interaction with Biological Targets

- Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : The compound has been shown to interact with receptors that are pivotal in mediating inflammation and pain responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it has shown significant antibacterial activity against Gram-positive bacteria such as Lactococcus monocytogenes, with a minimum inhibitory concentration (MIC) of 8 μg/mL .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Lactococcus monocytogenes | 8 | 64 |

| Staphylococcus aureus | 16 | >512 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study on Anticancer Activity

A significant study explored the antiproliferative effects of derivatives related to this compound on cancer cell lines. Out of several synthesized compounds based on this structure, some exhibited promising inhibitory action against HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

| Compound | IC50 (mg/mL) |

|---|---|

| Compound A | 0.12 |

| Compound B | 0.81 |

| Doxorubicin (control) | 2.29 |

This study highlights the potential for developing new anticancer agents based on the structural modifications of this compound.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid?

Synthesis typically involves alkylation or substitution reactions. For example:

- Alkylation of propanoic acid derivatives : Starting with 3-chloropropanoic acid, dimethyl groups can be introduced via nucleophilic substitution using methyl halides under basic conditions (e.g., NaH or KOH in ethanol) .

- Cyclization with acidic catalysts : BF₃·Et₂O can facilitate cyclization of hydroxy-acid precursors to form branched structures, as seen in analogous compounds like 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid .

- Methoxy group introduction : The 2-methoxyphenyl moiety may be incorporated via Friedel-Crafts alkylation or Suzuki coupling, followed by hydrolysis to yield the carboxylic acid .

Table 1: Representative Synthetic Methods

Q. How is this compound characterized?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. Dimethyl groups appear as singlets (δ ~1.2–1.5 ppm) .

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .

Q. What are the primary biological applications of this compound?

- Enzyme inhibition : Used in in vitro assays (e.g., COX-1/COX-2 inhibition) at 10–100 µM concentrations. IC₅₀ values are determined via kinetic assays .

- Protein-ligand studies : Acts as a probe in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Test Lewis acids (e.g., BF₃, AlCl₃) for cyclization efficiency. BF₃·Et₂O increases yield by 20% in analogous syntheses .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps, while ethanol improves solubility of intermediates .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during alkylation .

Q. How can researchers resolve discrepancies in NMR spectral data?

- Dynamic effects : Rotameric splitting in dimethyl groups may cause peak broadening. Variable-temperature NMR (VT-NMR) at 25–60°C clarifies splitting patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry. For example, dihydro ketoprofen derivatives show distinct torsion angles for substituents .

- DFT calculations : Predict chemical shifts using software (e.g., Gaussian) to match experimental data .

Q. What strategies are used to study this compound’s mechanism in enzyme inhibition?

- Kinetic assays : Measure Vmax and Km under varying substrate/inhibitor concentrations to identify competitive/non-competitive inhibition .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with COX-2 (PDB: 3LN1). Energy scores <−6 kcal/mol suggest strong binding .

- Mutagenesis studies : Replace key residues (e.g., Tyr355 in COX-2) to validate hydrogen-bonding interactions .

Q. How do structural modifications impact bioactivity?

- Methoxy position : 2-Methoxy (vs. 3-/4-) enhances COX-2 selectivity by 3-fold due to steric complementarity .

- Dimethyl groups : Increase metabolic stability (t½ > 4 hrs in liver microsomes) but reduce solubility (logP ~3.5) .

- Carboxylic acid replacement : Amide or ester derivatives lower anti-inflammatory activity (IC₅₀ > 50 µM vs. 12 µM for parent compound) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis.

- Characterization : Use deuterated DMSO for NMR to resolve acidic protons.

- Biological assays : Include positive controls (e.g., ibuprofen for COX inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.